N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a pyrazole ring, a cyclohexyl group, and a benzofuran moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been found to target various receptors and enzymes . For instance, some pyrazole derivatives have been shown to target the ryanodine receptor (RyR), which is a promising target for the development of novel insecticides .
Mode of Action
For example, some pyrazole derivatives have been shown to activate the ryanodine receptor (RyR), leading to an increase in intracellular calcium levels .
Biochemical Pathways
Based on the known targets of similar compounds, it can be speculated that this compound may affect calcium signaling pathways due to its potential interaction with the ryanodine receptor .
Result of Action
Based on the known effects of similar compounds, it can be speculated that this compound may cause an increase in intracellular calcium levels due to its potential interaction with the ryanodine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Cyclohexyl group attachment: The pyrazole ring is then reacted with a cyclohexyl halide in the presence of a base to form the N-cyclohexyl pyrazole.
Benzofuran carboxamide formation: The final step involves the coupling of the N-cyclohexyl pyrazole with 1-benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzofuran or pyrazole rings.
Reduction: Reduced forms of the benzofuran or pyrazole rings.
Substitution: Substituted derivatives at the pyrazole ring or the benzofuran moiety.
Scientific Research Applications
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study the function of specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-pyrazol-1-yl)phenyl)-1-benzofuran-2-carboxamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(4-(1H-pyrazol-1-yl)cyclohexyl)-2-benzofuran-1-carboxamide: Similar structure but with the carboxamide group at a different position on the benzofuran ring.
Uniqueness
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide is unique due to the combination of the cyclohexyl group and the benzofuran moiety, which provides distinct steric and electronic properties. This uniqueness can result in different biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(17-12-13-4-1-2-5-16(13)23-17)20-14-6-8-15(9-7-14)21-11-3-10-19-21/h1-5,10-12,14-15H,6-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWXVCHNVDZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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